molecular formula C16H19F3N4O2 B2944762 1-(1-(6-(Trifluoromethyl)nicotinoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034427-37-5

1-(1-(6-(Trifluoromethyl)nicotinoyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No. B2944762
CAS RN: 2034427-37-5
M. Wt: 356.349
InChI Key: XTHPJZSUYNMFHP-UHFFFAOYSA-N
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Description

1-(1-(6-(Trifluoromethyl)nicotinoyl)azetidin-3-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known to possess unique properties that make it an attractive candidate for studying the biochemical and physiological effects of various substances.

Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

  • Research led by Thalji et al. (2013) discovered 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, demonstrating their potential for in vivo investigation in disease models due to robust effects on a serum biomarker (Thalji et al., 2013).

Antidepressant and Nootropic Agents

  • A study by Thomas et al. (2016) synthesized and evaluated N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, showing their antidepressant and nootropic activities in a dose-dependent manner (Thomas et al., 2016).

Antineoplastic Agents

  • Research on Flumatinib, a tyrosine kinase inhibitor, involved studying its metabolism in chronic myelogenous leukemia patients. The study by Gong et al. (2010) found that Flumatinib was primarily metabolized through amide bond cleavage (Gong et al., 2010).

Anti-Angiogenic and DNA Cleavage Studies

  • Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, finding significant anti-angiogenic and DNA cleavage activities in their studies (Kambappa et al., 2017).

Antibacterial Agents

  • A study by Sharma and Jain (2008) synthesized N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates and evaluated them for antibacterial activity, showing moderate to significant activity against various bacterial strains (Sharma & Jain, 2008).

Topoisomerase II Inhibitors

  • Basarab et al. (2014) optimized pyrrolamide topoisomerase II inhibitors, leading to the identification of an antibacterial clinical candidate, AZD5099, showing efficacy in infection models (Basarab et al., 2014).

Polyamides Synthesis

  • Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine, exploring the potential for these compounds in various applications (Hattori & Kinoshita, 1979).

properties

IUPAC Name

1-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2/c17-16(18,19)13-2-1-11(7-21-13)15(25)23-8-12(9-23)22-5-3-10(4-6-22)14(20)24/h1-2,7,10,12H,3-6,8-9H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHPJZSUYNMFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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